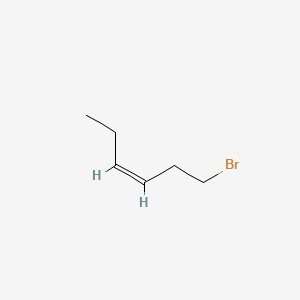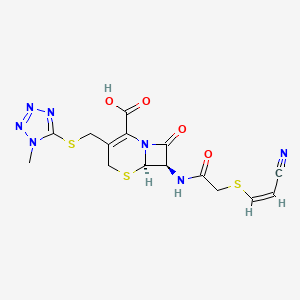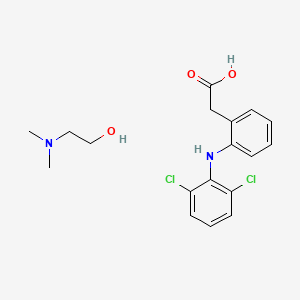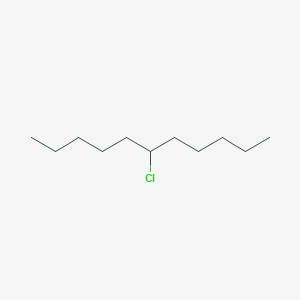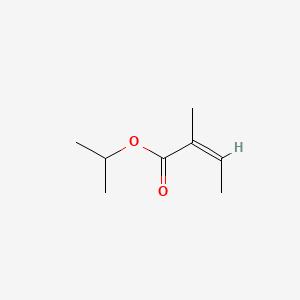
Isopropyl 2-methylisocrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl tiglate, also known as fema 3229, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isopropyl tiglate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Isopropyl tiglate has been primarily detected in urine. Within the cell, isopropyl tiglate is primarily located in the cytoplasm. Isopropyl tiglate has a sweet, green, and mint taste.
Scientific Research Applications
Fermentative Production of Isobutene
Isopropyl 2-methylisocrotonate may be indirectly related to fermentative routes for producing bio-based isobutene, an alternative to petrochemical production. Metabolic engineering developments suggest potential for anaerobic isobutene production, leveraging the conversion of 3-hydroxyisovalerate to isobutene as a side activity of mevalonate diphosphate decarboxylase (van Leeuwen et al., 2012).
Molecular Structure at Interfaces
Investigations into the orientation of the isopropyl group at liquid/vapor interfaces in binary mixtures, such as 2-propanol/water, provide insights into molecular interactions at interfaces. Vibrational sum frequency spectroscopy has been used to determine the orientation of molecules, shedding light on how molecular orientation corresponds to bulk properties (Kataoka & Cremer, 2006).
Taste and Odour Contaminants in Surface Water
Studies on surface water have identified compounds responsible for earthy/musty odours, including isopropyl-related compounds. This research is crucial for understanding and addressing water pollution and its sensory impacts (Ligor & Buszewski, 2006).
Controlled Polymerization
Polymer science research has focused on controlled polymerization processes, such as the RAFT polymerization of N-isopropylacrylamide. This has applications in drug delivery and involves selecting appropriate chain transfer agents and initiating species for controlled/"living" polymerization (Convertine et al., 2004).
Anaerobic Production of Biofuels
Research into the anaerobic production of biofuels like 2-methylpropan-1-ol (isobutanol) involves engineering metabolic pathways in organisms. Engineering cofactor dependence is a key approach to overcoming obstacles in biofuel production (Bastian et al., 2011).
Bioengineering Applications
Poly(N-isopropyl acrylamide) (pNIPAM) has been widely used for bioengineering applications, including the nondestructive release of biological cells and proteins, demonstrating the versatility of isopropyl-based polymers in bioengineering (Cooperstein & Canavan, 2010).
Isopropylation Studies
Studies on the isopropylation of various substances, such as m-cresol, provide insights into chemical processes and product development, highlighting the utility of isopropyl compounds in chemical synthesis (Umamaheswari, Palanichamy, & Murugesan, 2002).
Biosynthesis of Platform Chemicals
Developments in biosynthetic routes for isobutyric acid, a platform chemical, demonstrate the potential of isopropyl-based compounds in sustainable production of chemicals from renewable sources (Zhang et al., 2011).
Workplace Exposure Studies
Investigations into workplace exposures, such as those in nail salons, highlight the importance of understanding the environmental and health impacts of isopropyl compounds (Quach et al., 2011).
Copolymer Applications in Various Fields
The development of copolymers involving N-isopropyl acrylamide has applications in micro- and nanofluidics, drug delivery, and non-woven materials, indicating the broad applicability of isopropyl-based materials in advanced technologies (Zhang & Yarin, 2009).
Catalytic Dimerization Research
Catalytic dimerization studies of crotonates involving isopropyl compounds contribute to the development of sustainable chemical processes and materials (Flanagan et al., 2015).
Renewable Chemicals and Fuels Production
Research on the dehydration of fermented isobutanol, including isobutene derivatives, for renewable chemicals and fuels production is essential for the transition to sustainable energy resources (Taylor, Jenni, & Peters, 2010).
Technology Development for Pharmaceuticals
The development of production technologies for pharmaceuticals, such as nimodipine, often involves isopropyl compounds, highlighting their role in drug synthesis (Balaev, Osipov, & Fedorov, 2012).
Asymmetric Catalysis Research
Advances in asymmetric catalysis, particularly targeting isopropyl groups for selective reactions, demonstrate the significance of isopropyl compounds in synthetic organic chemistry (Wu et al., 2017).
Allergic Contact Dermatitis Studies
Studies on allergic contact dermatitis caused by isopropyl methylphenol highlight the need to understand potential health hazards associated with isopropyl compounds in various products (Iijima & Takayama, 2019).
Photoionization Studies
Photoionization studies of isopropyl and t-butyl radicals contribute to the understanding of chemical properties and reactions of isopropyl compounds, essential in fields like analytical chemistry and pyrolysis (Holzmeier et al., 2017).
Determination of Odorous Substances
The determination of odorous substances in textiles, including isopropyl-related compounds, is crucial for understanding and mitigating undesirable odors in materials (Wang Zheng-lin, 2011).
properties
CAS RN |
61692-76-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
propan-2-yl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3/b7-5- |
InChI Key |
VUPBIVVRPJDWNW-ALCCZGGFSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC(C)C |
SMILES |
CC=C(C)C(=O)OC(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC(C)C |
Other CAS RN |
61692-76-0 1733-25-1 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



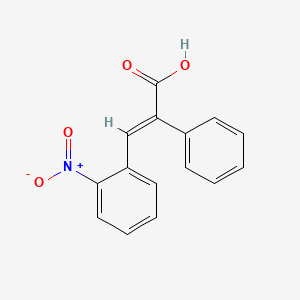

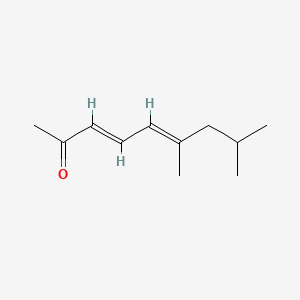
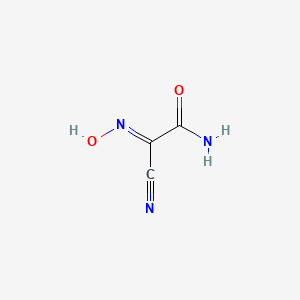

![Dibenzo[j,l]fluoranthene](/img/structure/B1623591.png)


